4-Hydroxy-7-cyanoquinoline

Descripción general

Descripción

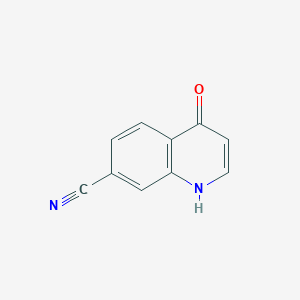

4-Hydroxy-7-cyanoquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological properties and have been utilized in various therapeutic applications. The compound’s structure consists of a quinoline ring with a hydroxyl group at the 4th position and a cyano group at the 7th position, making it a unique and valuable molecule in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxy-7-cyanoquinoline can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-formyl quinoline derivatives with acrylonitrile, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). This reaction yields 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonation, amination, and deprotection to achieve the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-7-cyanoquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

4-Hydroxy-7-cyanoquinoline derivatives have been investigated for their potential as anticancer agents. Research indicates that modifications to the quinoline structure can enhance biological activity against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit significant inhibition of cell proliferation in breast and lung cancer models, suggesting a promising avenue for therapeutic development .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes related to cancer cell survival and proliferation. For example, dual inhibitors targeting both PI3K and HDAC pathways have been synthesized, demonstrating improved efficacy compared to single-target drugs. This dual-action approach may lead to enhanced therapeutic outcomes and reduced side effects .

Imaging Agents

Fluorinated Derivatives for PET Imaging

this compound derivatives have been explored as potential imaging agents in positron emission tomography (PET). The incorporation of fluorine into the quinoline structure facilitates better tumor uptake and specificity in imaging applications. Studies have demonstrated that these modified compounds can effectively bind to specific targets within tumor cells, providing clearer imaging signals .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound derivatives. These compounds have shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Material Science Applications

Synthesis of Functionalized Polymers

In material science, this compound has been utilized in the synthesis of functionalized polymers. These polymers exhibit unique properties such as enhanced thermal stability and electrical conductivity, making them suitable for applications in electronics and photonics. The incorporation of quinoline moieties into polymer backbones has been shown to improve mechanical properties while retaining flexibility .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents targeting PI3K/HDAC pathways | Significant inhibition in various cancer models |

| Imaging Agents | Fluorinated derivatives for PET imaging | Enhanced tumor uptake and specificity |

| Antimicrobial Properties | Broad-spectrum activity against resistant bacteria | Effective against MRSA and other strains |

| Material Science | Synthesis of functionalized polymers | Improved thermal stability and conductivity |

Case Studies

- Anticancer Study : A study involving a series of this compound derivatives demonstrated a correlation between structural modifications and increased potency against breast cancer cells. The most effective compound exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a lead compound for further development .

- Imaging Study : In a comparative analysis, fluorinated this compound derivatives were evaluated in vivo using tumor-bearing mouse models. Results indicated that these compounds provided higher contrast images compared to traditional imaging agents, suggesting their utility in clinical diagnostics .

- Antimicrobial Research : A recent investigation into the antimicrobial efficacy of this compound derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity towards human cells, highlighting their potential as therapeutic agents in infectious diseases .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-7-cyanoquinoline varies depending on its application:

Antimicrobial Activity: It interferes with the synthesis of nucleic acids and proteins in microorganisms, leading to their death.

Anticancer Activity: It binds to DNA, impedes DNA synthesis, and induces oxidative stress, causing cell death in cancer cells.

Enzyme Inhibition: It acts as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity.

Comparación Con Compuestos Similares

Quinoline: The parent compound, known for its antimalarial properties.

4-Hydroxyquinoline: Similar structure but lacks the cyano group, used in various medicinal applications.

7-Cyanoquinoline: Similar structure but lacks the hydroxyl group, also used in medicinal chemistry.

Uniqueness: 4-Hydroxy-7-cyanoquinoline is unique due to the presence of both hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

4-Hydroxy-7-cyanoquinoline is a compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

This compound is a member of the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. Its chemical formula is , and it features both hydroxyl and cyano functional groups, which contribute to its biological activity.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Acts as an inhibitor of certain kinases, affecting cellular signaling pathways.

Table 1: Summary of Biological Activities

This compound exerts its effects through several mechanisms:

- Enzyme Interaction : The compound can bind to the active sites of kinases, inhibiting their phosphorylation activity. This action disrupts critical signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

- Metal Ion Chelation : The hydroxyl group allows the compound to act as a bidentate chelator, forming complexes with metal ions like Cu²⁺ and Zn²⁺. This interaction can modulate various biochemical pathways.

- Cellular Effects : It influences gene expression by interacting with transcription factors, leading to alterations in cellular processes such as apoptosis and oxidative stress response .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that at low doses, the compound enhanced cellular function and reduced oxidative stress in animal models. However, higher doses resulted in hepatotoxicity and nephrotoxicity, indicating a dose-dependent response.

- In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, with significant reductions in cell viability observed at concentrations as low as 10 µM .

Table 2: Case Study Overview

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is relatively stable under standard laboratory conditions but may degrade over time. Its metabolism involves interactions with cytochrome P450 enzymes, which are crucial for its biotransformation. The compound's distribution within tissues is facilitated by organic anion transporters.

Applications in Medicine and Industry

Given its biological properties, this compound holds promise for:

- Drug Development : As a lead compound for antimicrobial and anticancer drugs.

- Biochemical Research : Investigating enzyme inhibition mechanisms and cellular signaling pathways.

- Industrial Use : Developing dyes and pigments due to its chemical stability.

Propiedades

IUPAC Name |

4-oxo-1H-quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPFPQFPWYYNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.